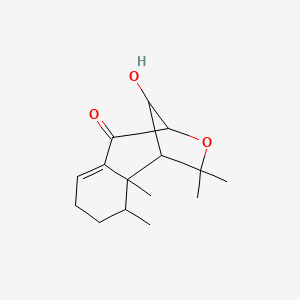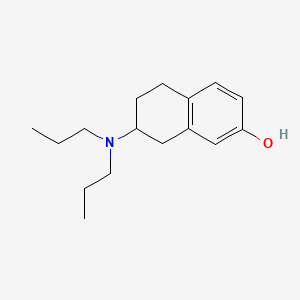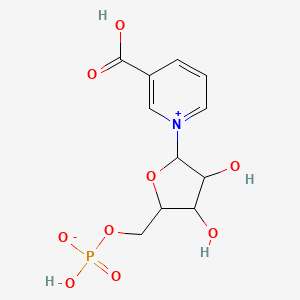
nicotinic acid mononucleotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of micro-Nicotinic Acid Mononucleotide can be achieved through both chemical and biosynthetic pathways. The chemical synthesis involves the reaction of nicotinic acid with phosphoribosyl pyrophosphate (PRPP) to form nicotinic acid mononucleotide . This reaction is catalyzed by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) .
Industrial Production Methods
Industrial production of micro-Nicotinic Acid Mononucleotide primarily relies on biosynthetic methods due to their efficiency and sustainability. The biosynthesis involves the conversion of nicotinic acid to this compound by the enzyme nicotinic acid phosphoribosyltransferase . This method is preferred as it offers non-toxic reaction conditions and higher yields compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Micro-Nicotinic Acid Mononucleotide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid adenine dinucleotide (NAAD+).
Reduction: It can be reduced to form nicotinamide mononucleotide (NMN).
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Nicotinic acid adenine dinucleotide (NAAD+).
Reduction: Nicotinamide mononucleotide (NMN).
Substitution: Various nicotinic acid derivatives.
Applications De Recherche Scientifique
Micro-Nicotinic Acid Mononucleotide has numerous scientific research applications, including:
Mécanisme D'action
Micro-Nicotinic Acid Mononucleotide exerts its effects by participating in the biosynthesis of NAD+. It is converted to nicotinic acid adenine dinucleotide (NAAD+) by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) . NAAD+ is then converted to NAD+, which is essential for various cellular processes, including metabolism, DNA repair, and cell death .
Comparaison Avec Des Composés Similaires
Micro-Nicotinic Acid Mononucleotide is similar to other NAD+ precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . it is unique in its ability to be directly converted to NAD+ via the NAAD+ intermediate . Other similar compounds include:
Nicotinamide riboside (NR): Another NAD+ precursor that is converted to NMN before being converted to NAD+.
Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.
Nicotinic acid adenine dinucleotide (NAAD+): An intermediate in the NAD+ biosynthesis pathway.
Propriétés
Formule moléculaire |
C11H14NO9P |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
[5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19) |
Clé InChI |
JOUIQRNQJGXQDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O |
Synonymes |
nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


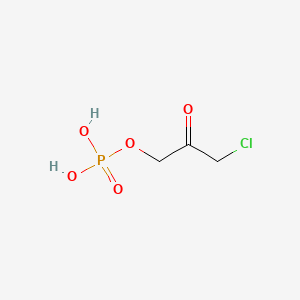
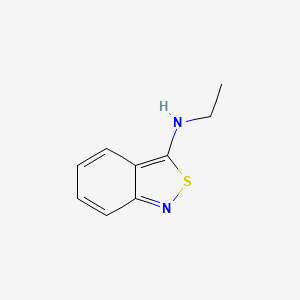
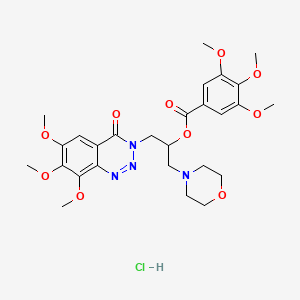
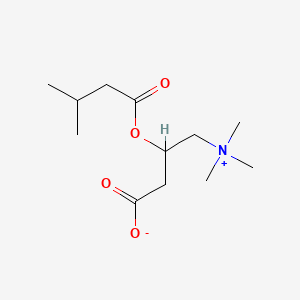

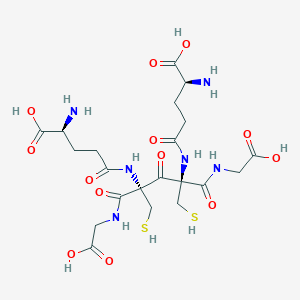
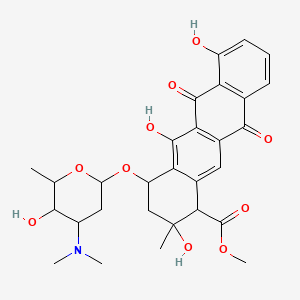
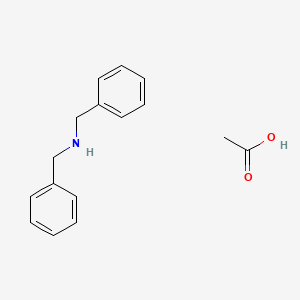
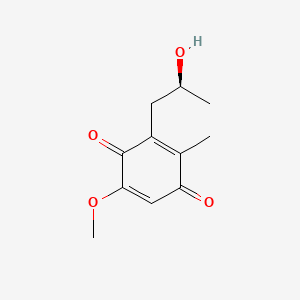
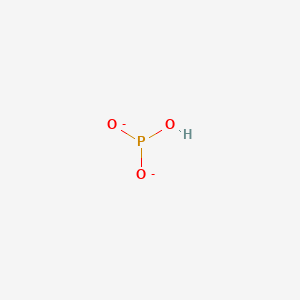
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
